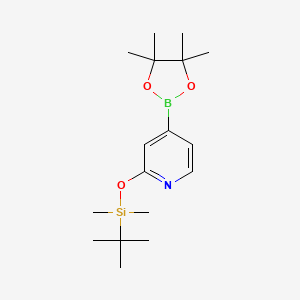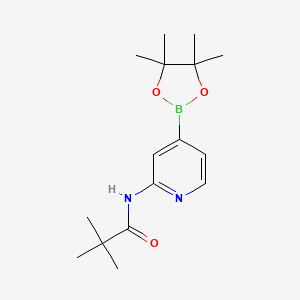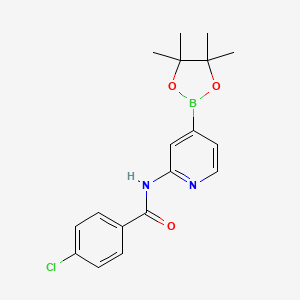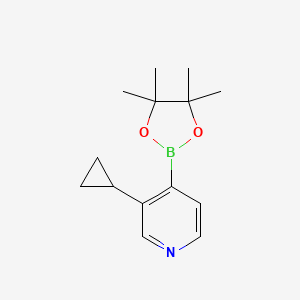
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester (TBDPP) is a widely used organic compound in scientific research. It is a silyl ether that has been used in a variety of synthetic organic reactions, including Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination, and Heck reactions. TBDPP is a versatile reagent that can be used to synthesize a wide range of compounds, including polymers, pharmaceuticals, and other materials. TBDPP is also used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has been widely used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and other materials. This compound has also been used in the synthesis of peptides, proteins, and nucleic acids. This compound has also been used in the synthesis of organic molecules, such as carbohydrates, lipids, and terpenes.
Wirkmechanismus
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is an electrophilic reagent that can react with nucleophilic substrates. The reaction is catalyzed by a base, such as potassium carbonate, which protonates the silyl group of the this compound, making it more electrophilic. The nucleophile then attacks the electrophilic carbon atom of the silyl group, forming a covalent bond.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of silyl ethers on enzymes, proteins, and other biological molecules. This compound has also been used to study the effects of silyl ethers on gene expression and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester in lab experiments is that it is a relatively inexpensive reagent. It is also easy to handle and store, and it is a stable reagent that can be used in a variety of reactions. The main limitation of using this compound is that it is not very soluble in water, so it is not suitable for aqueous reactions.
Zukünftige Richtungen
There are a number of potential future directions for 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester. For example, it could be used in the synthesis of new materials for medical or industrial applications. It could also be used in the synthesis of new drugs or other therapeutic agents. Additionally, this compound could be used in the synthesis of new catalysts for organic reactions. Finally, this compound could be used in the synthesis of new polymers or other materials for use in a variety of applications.
Synthesemethoden
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester can be synthesized from commercially available pyridine-4-boronic acid pinacol ester and tert-butyldimethylsilyl chloride. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10°C. The reaction is catalyzed by a base, such as potassium carbonate. The reaction is generally complete within 1-2 hours.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-12-13(10-11-19-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGTNJNSVTOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














